Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(2-thienyl)cyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern on the thiophene ring.
rac-(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring with a methyl substituent. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10O2S |
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Molecular Weight |
182.24 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
INEMTYIXBMMJIJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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